Acetamidoxime

説明

Significance of Amidoximes in Contemporary Chemistry

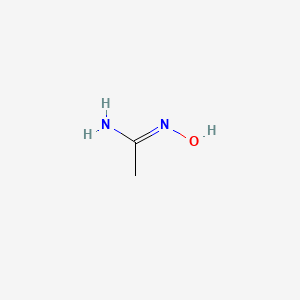

Amidoximes are a class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. researchgate.netingentaconnect.com This dual functionality makes them versatile building blocks for synthesizing a wide array of heterocyclic compounds. researchgate.netingentaconnect.com The amidoxime (B1450833) group is considered a potent pharmacophore in drug design and is also crucial in materials science and coordination chemistry. ingentaconnect.comresearchgate.net Their ability to chelate metal ions has made them important in the development of metalloenzyme inhibitors and as selective extracting agents for toxic metal cations. ingentaconnect.com

Historical Context of Acetamidoxime Studies

The study of amidoximes dates back to the 19th century, with the first synthesis of formamidoxime, a related compound, occurring in 1873. researchgate.net The fundamental structure of amidoximes was elucidated in 1884. researchgate.net Early research focused on their synthesis and basic chemical properties. Over the years, advancements in analytical techniques have allowed for a deeper understanding of their structure and reactivity. Modern research has shifted towards more sophisticated synthetic methods and exploring their applications, particularly as prodrugs to enhance the bioavailability of certain pharmaceuticals.

Scope and Research Trajectories for this compound

Current research on this compound and other amidoximes is diverse. In medicinal chemistry, they are investigated for a wide range of biological activities. researchgate.netnih.gov A significant area of research is their role as nitric oxide (NO) donors, which is crucial for many physiological processes. researchgate.netnih.gov In materials science, polymers containing amidoxime groups are being extensively studied for their ability to adsorb heavy metals, with a notable application in the extraction of uranium from seawater. mdpi.comtennessee.edunih.gov The coordination chemistry of this compound with various metal ions, including transition metals and actinides, is another active area of investigation to understand their binding properties and develop more selective materials. researchgate.netmdpi.comtennessee.eduosti.gov Furthermore, this compound serves as a key reagent in organic synthesis for constructing various heterocyclic systems.

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176544 | |

| Record name | Acetamide, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22059-22-9, 1429624-21-4 | |

| Record name | Acetamide oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N'-Hydroxyacetimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Acetamidoxime

Advanced Synthetic Routes to Acetamidoxime and its Derivatives

The synthesis of this compound and its derivatives has evolved to incorporate principles of efficiency, safety, and environmental responsibility. Modern methodologies focus on improving yields, simplifying procedures, and utilizing less hazardous materials.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govdergipark.org.tr In the context of this compound synthesis, this involves employing safer solvents, reducing waste, and improving atom economy. dergipark.org.tracs.org

A significant advancement in the green synthesis of amidoximes is the use of water as a solvent. One optimized method involves the reaction of a nitrile with hydroxylamine (B1172632) hydrochloride in water, using triethylamine (B128534) as a base at room temperature. This approach offers good yields, easier work-up, and shorter reaction times compared to traditional methods. researchgate.net Another eco-friendly procedure utilizes hydroxylamine and nitriles in a solvent-free method under ultrasonic irradiation, resulting in high yields and short reaction times. nih.gov

Researchers have also focused on developing syntheses that minimize waste by designing reactions where most of the atoms from the reactants are incorporated into the final product. acs.org For instance, a method for producing high-purity this compound involves mixing an aqueous solution of hydroxylamine with acetonitrile, which is a spontaneous and fast reaction that avoids the introduction of inorganic impurities. google.com This contrasts with older methods that required refluxing for extended periods and used materials that could contaminate the final product. google.com

The following table summarizes various green synthetic approaches for amidoximes:

| Starting Materials | Reaction Conditions | Advantages |

| Nitrile, Hydroxylamine Hydrochloride, Triethylamine | Water, Room Temperature, 6 hours | Good yield, easier work-up, short reaction time researchgate.net |

| Nitrile, Hydroxylamine | Solvent-free, Ultrasonic irradiation, 5-15 minutes | High yields (70-85%), short reaction time nih.gov |

| Acetonitrile, Aqueous Hydroxylamine | Ambient Temperature | High purity, spontaneous reaction, no added impurities google.com |

| Aldehydes | Sunlight/LED, Oxygen, Room Temperature | Environmentally sustainable, safe solvents asiaresearchnews.comosaka-u.ac.jp |

One-Pot Synthesis Strategies for this compound Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot strategies have been developed for the synthesis of this compound derivatives, particularly for creating more complex heterocyclic structures.

For example, 5-amino substituted 1,2,4-oxadiazole (B8745197) derivatives can be prepared in a one-pot reaction from a variety of amidoximes and commercially available carbodiimides. clockss.org This method provides high yields and simplifies the synthetic process. clockss.org Another notable one-pot synthesis involves the copper-catalyzed reaction of two different nitriles with hydroxylamine to produce 1,2,4-triazole (B32235) derivatives. researchgate.net This process involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime (B1450833), followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular dehydration cyclization. researchgate.net

The development of one-pot methods extends to the synthesis of various other heterocyclic systems. For instance, a mild and eco-friendly one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides, which are valuable intermediates for biologically active molecules. researchgate.net Similarly, an efficient one-pot method under microwave irradiation is used to prepare 2-acetamide-thiazole derivatives from α-bromoketone, thiourea, and acetic anhydride. sioc-journal.cn

Catalytic Approaches in this compound Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater selectivity and efficiency. unibas.ch In the synthesis of this compound and its derivatives, both metal-based and non-metal catalysts have been employed.

Copper catalysis has been effectively used in the one-pot synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine. researchgate.net In this process, a copper catalyst facilitates the coupling of the initially formed amidoxime with a second nitrile molecule. researchgate.net Nickel(II) has been shown to mediate reactions between dialkylcyanamides and this compound, leading to the formation of unusual (nitrosoguanidinate)nickel(II) complexes. rsc.org

The use of acid catalysts, such as hydrochloric acid, has been reported in the synthesis of 5-amino-1,2,4-thiadiazoles from amidoxime derivatives. google.com Furthermore, some syntheses are designed to be "catalyst-free," relying on the inherent reactivity of the starting materials under specific conditions. For example, the regioselective synthesis of certain ABCD-fused heterocyclic ring systems can be achieved without a catalyst. researchgate.net

Stereoselective and Regioselective Synthesis of this compound Analogues

Stereoselective and regioselective syntheses are critical for creating specific isomers of complex molecules, which is particularly important in medicinal chemistry where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Stereoselective Synthesis: This type of synthesis aims to produce a specific stereoisomer of a product. iupac.org For instance, a versatile stereoselective route has been developed for the synthesis of new 2'-(S)-CCG-IV analogues, which are potent NMDA receptor agonists. This route allows for late-stage diversification, providing access to a variety of conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues. nih.gov Another example is the stereoselective synthesis of di-spirooxindole analogs, which involves a [3+2]-dipolar cycloaddition reaction. mdpi.com

Regioselective Synthesis: This type of synthesis controls the region of a molecule where a chemical bond is formed. A notable example is the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines through a [3+2] cycloaddition reaction of acetonitrile-N-oxide and an acetyl-protected alkyne. shd-pub.org.rs Theoretical studies have been used to understand and predict the regioselectivity of such reactions. shd-pub.org.rs Similarly, the regioselective synthesis of potential non-quinonoid prodrugs of plasmodione has been achieved through cycloaddition reactions involving boronic acid-substituted quinones. mdpi.com

Reaction Mechanisms of this compound

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and designing new synthetic applications. The amidoxime moiety possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical transformations.

Nucleophilic Attack Pathways Involving the Amidoxime Moiety

The amidoxime group contains two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxylamino group. The nucleophilicity of the hydroxyl group is enhanced by the presence of the adjacent nitrogen atom's lone pair of electrons. researchgate.net

A primary reaction pathway for amidoximes is the nucleophilic attack on electrophilic centers. The most common method for synthesizing amidoximes involves the nucleophilic attack of hydroxylamine on a nitrile. nih.govresearchgate.net This reaction is typically carried out by mixing a nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent. nih.gov

Amidoximes themselves can act as potent nucleophiles. For example, in the synthesis of 5-amino-substituted 1,2,4-oxadiazole derivatives from amidoximes and carbodiimides, the reaction is initiated by the nucleophilic attack of the amidoxime's hydroxyl group on the electrophilic carbon of the carbodiimide. clockss.org This is followed by an intramolecular nucleophilic attack by the amino group. clockss.org

The nucleophilic character of amidoximes is also evident in their reactions with acylating agents, where they exhibit reactivity comparable to other α-nucleophiles like oximate ions. researchgate.net The high nucleophilicity of neutral amidoximes can be attributed to the formation of a cyclic transition state involving both general acid and base catalysis. researchgate.net Furthermore, the nucleophilic addition of amidoximes to various electrophiles, such as nitrilium closo-decaborate clusters, has been studied to establish a broad nucleophilicity series of oximes. acs.org

The mechanism can sometimes involve an intramolecular nucleophilic attack, as seen in certain cascade reactions where a nucleophilic functional group transforms into an electrophile after an initial reaction, leading to the construction of polycyclic frameworks. science.gov

Rearrangement Reactions of this compound and its Intermediates

Rearrangement reactions involving oximes are fundamental transformations in organic synthesis. While specific studies on the rearrangement of this compound itself are not extensively detailed in the provided literature, its structural features as an oxime suggest it can undergo reactions typical for this class, such as the Beckmann rearrangement. solubilityofthings.commasterorganicchemistry.com This reaction transforms oximes into amides under acidic conditions. masterorganicchemistry.comwiley-vch.de The process is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. wiley-vch.de This is followed by the migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield an amide. solubilityofthings.comwiley-vch.de

In addition to these classical rearrangements, derivatives of this compound are known to undergo specific rearrangement pathways. For instance, adducts formed from α-(aminocarbonyl)-acetamidoximes can rearrange to form 2-aminopyrrole derivatives. dntb.gov.ua Furthermore, the potential for coordinated amidoxime ligands to rearrange into amidrazones has been noted in the context of metal complex reactivity, highlighting another possible transformation pathway for this compound intermediates. mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems from this compound

This compound is a valuable building block for the synthesis of various heterocyclic compounds, a property of significant interest in medicinal chemistry. tcichemicals.com Its bifunctional nature allows it to react with a range of electrophiles to form cyclic structures.

A primary application of this compound in heterocycle synthesis is its reaction with carbonyl compounds, such as carboxylic acids and their derivatives. tcichemicals.com The reaction typically proceeds via an initial condensation of the this compound's hydroxyl group with the carboxylic acid, forming an O-acyl intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the amino group onto the carbonyl carbon, leads to the formation of 1,2,4-oxadiazole derivatives. tcichemicals.com These heterocycles are considered important bioisosteres of ester and amide groups in drug discovery. tcichemicals.com

Acetamidoximes substituted with an electron-withdrawing group at the α-carbon are also utilized in heterocyclization reactions to produce 2-aminoazaheterocycles, including 2-aminopyridines and 2-aminopyrroles. osi.lv In these transformations, the α-carbon of the this compound becomes incorporated into the newly formed heterocyclic ring. osi.lv

The table below summarizes key cyclization reactions involving this compound.

Table 1: Cyclization Reactions of this compound

| Reactant | Product Type | Heterocyclic System | Reference |

|---|---|---|---|

| Carboxylic Acids / Acid Chlorides | O-Acyl Intermediate | 1,2,4-Oxadiazole | , tcichemicals.com |

| α-EWG Substituted this compound | N/A | 2-Aminopyridine, 2-Aminopyrrole | osi.lv |

| Oxime Ethers (via radical reaction) | Alkylated Intermediate | Pyrrolidine, Piperidine | iupac.org |

Metal-Mediated Reactions of this compound

The interaction of this compound with metal centers leads to a range of interesting and often unexpected transformations. These reactions highlight its role as a versatile ligand and a reactive species.

A notable example is the nickel(II)-mediated reaction between this compound and N,N-disubstituted cyanamides. rsc.orgnih.gov This reaction, conducted in methanol (B129727) with NiCl₂·2H₂O, unexpectedly yields square-planar (nitrosoguanidinate)nickel(II) complexes, [Ni{NH=C(NR₂)NN(O)}₂], in low to moderate yields. nih.gov The formation of these complexes occurs alongside other cyanamide-oxime coupling products. nih.gov

Platinum(II) complexes also mediate reactions with this compound. It undergoes nucleophilic addition to coordinated nitriles in both cis- and trans-[PtCl₂(RCN)₂] complexes. acs.org This reaction demonstrates the activation of the nitrile ligand by the platinum center and the nucleophilic character of the this compound.

Furthermore, this compound can function as a nitrosylating agent toward certain metal complexes. For instance, it reacts with [MoO₂(acac)₂] to yield a seven-coordinate acetamidoximate complex, [Mo(NO)(acac)₂{MeC(NH₂)NO}]. at.ua The coordination chemistry of this compound is also relevant in materials science, where it is a key functional group in sorbents designed for the selective uptake of metal ions like uranium from seawater. rsc.org

Table 2: Metal-Mediated Reactions of this compound

| Metal Salt / Complex | Co-reactant | Product | Reference |

|---|---|---|---|

| NiCl₂·2H₂O | N,N-Disubstituted Cyanamides | (Nitrosoguanidinate)nickel(II) complexes | rsc.org, nih.gov |

| trans-[PtCl₂(RCN)₂] | N/A | Platinum(II) iminoether complexes | acs.org |

| [MoO₂(acac)₂] | N/A | [Mo(NO)(acac)₂{MeC(NH₂)NO}] | at.ua |

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidative and reductive transformations, which are relevant in synthetic chemistry and biological systems.

Reductive Transformations: The reduction of amidoximes to the corresponding amidines is a significant reaction, particularly in the context of medicinal chemistry where it is employed as a prodrug strategy. nih.gov The less basic amidoxime group improves oral bioavailability compared to the highly basic amidine group. nih.gov In the body, the amidoxime is converted back to the active amidine by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme system. nih.gov

Oxidative Transformations: this compound is susceptible to oxidation by various reagents. Studies involving the interaction of vanadium(IV) with amidoxime ligands have shown that V(IV) is irreversibly oxidized to V(V). rsc.org This process involves an oxygen atom transfer from the oxime group, leading to the formation of acetamidine. mdpi.comrsc.org This reactivity has implications for the use of amidoxime-functionalized polymers in uranium extraction from seawater, as competing vanadium ions can react with and permanently damage the sorbent sites. mdpi.com

Enzymatic oxidation of amidoximes is also documented. Cytochrome P450 (CYP450) can catalyze the oxidation of amidoximes, which may lead to the formation of amides and nitriles. nih.gov The oxidation of amidoximes by other chemical oxidants, such as potassium ferricyanide (B76249) (K₃Fe[(CN)₆]), has also been investigated, primarily in studies exploring their capacity to release nitric oxide (NO). nih.gov

Table 3: Oxidative and Reductive Transformations of this compound

| Reaction Type | Reagent / System | Product | Reference |

|---|---|---|---|

| Reduction | mARC enzyme system | Acetamidine | nih.gov |

| Oxidation | Vanadium(IV) | Acetamidine | mdpi.com, rsc.org |

| Oxidation | Cytochrome P450 (CYP450) | Amides, Nitriles | nih.gov |

| Oxidation | K₃Fe[(CN)₆] | NO and other products | nih.gov |

Coordination Chemistry of Acetamidoxime

Ligand Design and Complexation Principles of Acetamidoxime

The coordination chemistry of this compound is fundamentally governed by its molecular structure, which features multiple potential donor atoms. This allows for a variety of interactions with metal ions, making it a versatile ligand in coordination chemistry.

Denticity and Chelation Modes of this compound

This compound, with the general formula R–C(NH₂)=NOH, possesses three potential coordination sites: the oxime nitrogen, the oxime oxygen, and the amino nitrogen. mdpi.com The presence of the amino group significantly influences its chemical properties compared to simple oximes. mdpi.com The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. libretexts.orgbyjus.com this compound can act as a monodentate or a bidentate ligand.

In its neutral form, this compound typically coordinates to metal ions in a monodentate fashion through the oxime oxygen atom. mdpi.com However, upon deprotonation of the oxime's hydroxyl group, it can act as a bidentate ligand, coordinating through both the oxime nitrogen and the oxygen atom to form a stable five-membered chelate ring. researchgate.net This chelation significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. unacademy.com The amino group's nitrogen is generally a weak base and typically does not participate in coordination in the neutral ligand. mdpi.com

The coordination behavior of this compound is also influenced by the reaction conditions, such as the pH and the metal-to-ligand molar ratio. For instance, in the case of uranyl complexes, at low ligand-to-metal ratios, monodentate coordination through the oxygen atom is dominant. At higher ratios, more complex structures, including bidentate chelation, can form. mdpi.comresearchgate.net

Stability Constants and Thermodynamic Considerations of this compound Complexes

The stability of metal-acetamidoxime complexes is quantified by their stability constants (log β), which provide a measure of the strength of the metal-ligand interaction. Potentiometric titrations and spectroscopic methods are commonly employed to determine these constants.

Studies have shown that this compound forms 1:1 and 1:2 complexes with metal ions like copper(II) and dioxouranium(VI). rsc.orgrsc.org The stability of these complexes is influenced by factors such as the nature of the metal ion and the pH of the solution. For example, uranyl complexes of this compound are found to be more stable than the corresponding copper(II) complexes. rsc.orgrsc.org This higher stability is a key factor in the application of amidoxime-based materials for uranium extraction from seawater. rsc.org

The thermodynamic properties of complexation, including enthalpy (ΔH) and entropy (ΔS) changes, provide further insight into the driving forces of complex formation. The chelation of this compound is generally an entropically driven process, favored by the release of solvent molecules upon complexation.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Log β | Reference |

|---|---|---|---|

| Copper(II) | 1:1 | - | rsc.orgrsc.org |

| Copper(II) | 1:2 | - | rsc.orgrsc.org |

| Dioxouranium(VI) | 1:1 | 13.6 | researchgate.net |

| Dioxouranium(VI) | 1:2 | 23.7 | researchgate.net |

Spectroscopic Characterization of Metal-Acetamidoxime Complexes

Various spectroscopic techniques are instrumental in characterizing metal-acetamidoxime complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the this compound ligand. The characteristic vibrational bands of the C=N, N-O, and O-H groups in the free ligand shift upon complexation. mdpi.com For instance, a shift in the ν(C=N) and ν(N-O) bands can indicate the involvement of the oxime nitrogen and oxygen in coordination. researchgate.net The disappearance or broadening of the ν(O-H) band suggests deprotonation and coordination of the oxime oxygen. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the structure of diamagnetic metal-acetamidoxime complexes in solution. mdpi.com Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide evidence of coordination. uidaho.edu For paramagnetic complexes, NMR can be used to study the delocalization of spin density onto the ligand. cdnsciencepub.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes and to determine their formation constants. researchgate.net The complexation of this compound with a metal ion often results in a change in the UV-Vis spectrum, which can be monitored to study the equilibrium of the complexation reaction.

Raman Spectroscopy: In the case of uranyl complexes, Raman spectroscopy is particularly useful for identifying the symmetric stretching vibration of the O=U=O group, which is sensitive to the coordination environment of the uranium center. mdpi.com A shift in this vibration upon complexation with this compound provides direct evidence of ligand binding. researchgate.net

Structural Elucidation of Coordination Compounds with this compound Ligands

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-acetamidoxime complexes. mdpi.com These studies have provided concrete evidence for the various coordination modes of this compound.

For example, the crystal structure of UO₂(this compound)₄₂ reveals that the uranyl ion is coordinated to four this compound ligands in a monodentate fashion through the oxime oxygen atoms. researchgate.net In other structures, such as those involving nickel(II), this compound has been shown to act as a bidentate ligand, forming a chelate ring with the metal center. cdnsciencepub.com

Structural studies have also revealed the formation of more complex multinuclear structures. For instance, with uranyl, this compound can participate in the formation of tetrameric complexes where it acts as a bridging ligand. mdpi.comresearchgate.net

| Complex | Metal Ion | Coordination Mode of this compound | Reference |

|---|---|---|---|

| UO₂(this compound)₄₂ | Uranyl(VI) | Monodentate (O-coordination) | researchgate.net |

| Ni(2,2'-iminobis(this compound))₂₂ | Nickel(II) | Bidentate (N,O-chelation) | cdnsciencepub.com |

| [UO₂(η¹-acetamidoxime)(NO₃)₂(H₂O)] | Uranyl(VI) | Monodentate (η¹-O coordination) | researchgate.net |

| [UO₂(η¹-acetamidoxime)₂(NO₃)₂] | Uranyl(VI) | Monodentate (η¹-O coordination) | researchgate.net |

Metal-Acetamidoxime Complex Applications

The ability of this compound to form stable complexes with various metal ions has led to its investigation for specific applications, particularly in the field of environmental science.

Role in Heavy Metal Sequestration and Environmental Remediation

The strong affinity of the amidoxime (B1450833) functional group for certain heavy metal ions makes it a promising candidate for use in environmental remediation. researchgate.netjournalcjast.commdpi.com This is particularly relevant for the removal of toxic heavy metals from contaminated water sources.

Polymeric materials functionalized with amidoxime groups have been extensively studied for the sequestration of heavy metals. researchgate.net These materials act as chelating resins, binding metal ions from solution onto the polymer backbone. researchgate.net The high stability of the metal-amidoxime complexes is crucial for the efficiency of this process.

A significant focus of research has been on the use of amidoxime-based sorbents for the extraction of uranium from seawater. mdpi.comtennessee.edu Uranium exists in seawater at very low concentrations, and its recovery requires highly selective and efficient sorbents. The strong and selective binding of the uranyl ion (UO₂²⁺) by the amidoxime group makes it an ideal functional group for this purpose. mdpi.com The coordination chemistry of this compound with the uranyl ion serves as a model for understanding the more complex interactions occurring on the surface of these polymeric sorbents. mdpi.comtennessee.edu

While highly effective for uranium, amidoxime-based materials can also be fouled by other competing metal ions present in seawater, such as vanadium and iron. osti.gov Understanding the coordination chemistry of this compound with these competing metals is therefore essential for designing more selective and efficient sorbents for uranium extraction. tennessee.eduosti.gov

Applications in Hydrometallurgical Processes

The coordination properties of this compound are extensively utilized in hydrometallurgical processes, particularly for the selective extraction of metal ions from aqueous solutions. A primary application is the recovery of uranium from seawater. Amidoxime-based adsorbents have been a major focus of research for uranium extraction due to their chemical stability and selective uptake of uranium under marine conditions. acs.org

The effectiveness of this compound lies in its ability to form stable complexes with the uranyl ion (UO₂²⁺). X-ray diffraction studies on single crystals of uranyl complexes with this compound have confirmed the coordination chemistry, providing a basis for understanding the binding mechanism on a molecular level. acs.org

To enhance the practical application of this compound in these processes, it is often incorporated into various support materials to create adsorbents with high surface areas and improved mechanical properties. These materials include:

Polymer-based adsorbents: this compound can be grafted onto polymers like polyethylene (B3416737) non-woven fabrics through radiation-induced graft polymerization. escholarship.org This method results in an adsorbent with sufficient mechanical strength and a high capacity for uranium adsorption. escholarship.org

Nanofiber mats: Chitin (B13524) extracted from shrimp shells has been used to create nanofiber mats. Amidoxime groups can be attached to these chitin fibers, creating a biobased adsorbent for the selective extraction of uranium. acs.org

Magnetic mesoporous silica (B1680970) nanoparticles (MMSNs): Functionalizing MMSNs with this compound and other organic ligands has been shown to be effective for uranium extraction from seawater simulants, with capacities reaching up to 54 mg/g. nih.gov Spectroscopic studies have shown that the dominant uranium species on these functionalized MMSNs is uranyl or uranyl hydroxide. nih.gov

Layered double hydroxides (LDHs): A material created by co-intercalating this compound and carboxylic anions into MgAl-LDH interlayers has demonstrated exceptional adsorption performance for uranium. rsc.org This material exhibits a very high maximum uranium sorption capacity and rapid uptake. rsc.org It has shown high selectivity for uranium even in the presence of high concentrations of competing cations found in natural seawater. rsc.org

The table below summarizes the uranium adsorption capacities of various this compound-based materials.

| Adsorbent Material | Uranium Adsorption Capacity | Reference |

| Amidoxime-polymer adsorbents | 0.1–3.2 mg/g | nih.gov |

| Amidoxime-polymer adsorbents (with radiation-induced grafting) | 170–200 mg/g | nih.gov |

| Functionalized Magnetic Mesoporous Silica Nanoparticles (MMSNs) | up to 54 mg/g | nih.gov |

| ACAO-AC-LDH (in natural seawater) | ≥99.99% removal | rsc.org |

| Poly(acrylamidoxime)-functionalized polyethylene (PAO-PE) fiber | 3.3 g-U/kg-adsorbent (after ~60 days) | osti.gov |

| Ionic MOFs (i-MOFs-A) | 9.42 mg/g (in 30 days) | acs.org |

Beyond uranium, amidoxime-based resins have applications in the separation and enrichment of other metals, such as gallium from Bayer liquor. researchgate.netgoogle.com The selective adsorption properties of these resins make them valuable in various industrial processes for metal recovery and purification. researchgate.netrsc.org

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and its derivatives are emerging as versatile catalysts in various chemical transformations. The ligand's electronic and steric properties can be tuned to influence the activity and selectivity of the metallic center.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound-metal complexes can be immobilized on solid supports for use in heterogeneous catalysis.

Polymer-Supported Catalysts: Anchoring metal catalysts to polymeric supports is a common strategy to create robust and recyclable catalytic systems. d-nb.infonih.gov For instance, knitting aromatic polymers (KAPs), a type of hyper-cross-linked polymer, have been used as supports for palladium complexes, creating heterogeneous catalysts for various reactions. csic.es

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them excellent candidates for heterogeneous catalysis. wikipedia.orgresearchgate.netrsc.org this compound or its derivatives can be incorporated as ligands in the MOF structure, or guest metal complexes containing this compound can be encapsulated within the MOF pores. nih.gov This approach can enhance catalytic activity and selectivity by providing a confined reaction environment. nih.gov For example, MOFs have been successfully employed as catalysts in reactions such as Friedel-Crafts reactions, condensation reactions, and oxidations. researchgate.net

Enzyme Mimicry and Bio-inspired Catalysis

The structure of the active sites in metalloenzymes often inspires the design of synthetic catalysts. Enzyme mimics are small-molecule complexes that replicate the structure, spectroscopic features, or reactivity of an enzyme's active site. wikipedia.org

This compound, with its potential to bind metal ions through its nitrogen and oxygen donor atoms, can be used to construct bio-inspired catalysts. These synthetic mimics can help in understanding the function of the actual enzyme's active site and can also be developed into functional catalysts for challenging chemical reactions. wikipedia.orgunife.it The development of these mimics is a key area of bioinorganic chemistry. wikipedia.org While the search results highlight the general principles of enzyme mimicry and the use of metal complexes with peptide derivatives, specific examples of this compound-based enzyme mimics are not detailed. unife.itbeilstein-journals.org

Catalytic Activity and Mechanism of Acetamidoxime and Its Derivatives

Investigation of Catalytic Sites and Active Species

The catalytic activity of acetamidoxime is centered around its functional groups: the oxime (-NOH) and the amino (-NH2) groups. These sites can participate directly in reactions or act as ligands to form more complex catalytically active species.

In metal-mediated catalysis, this compound serves as a versatile ligand. For instance, in reactions with nickel salts like NiCl2·2H2O and N,N-disubstituted cyanamides, this compound is involved in the formation of (nitrosoguanidinate)nickel(II) complexes. rsc.org In these cases, the catalytically active species are not the simple this compound molecule but the organometallic complexes formed in the reaction mixture. rsc.org The coordination of the metal ion to the nitrogen and oxygen atoms of the amidoxime (B1450833) is a critical step in the generation of these active species.

The active sites within an enzyme's catalytic pocket are often characterized by a high concentration of acidic and basic side chains. nih.gov Analogously, the amidoxime group itself possesses both acidic (the hydroxyl proton) and basic/nucleophilic (the amino group) characteristics, making it a bifunctional catalyst. The specific atoms directly involved in the catalytic event—the catalytic site—can undergo significant conformational changes upon binding to a substrate to facilitate the reaction. nih.gov The flexibility of the catalytic site is crucial for accommodating different substrates and enabling various types of reactions. nih.gov Theoretical studies on this compound have identified several tautomeric forms, such as the Z-amidoxime, E-amidoxime, and Z-aminonitrone, with the Z-amidoxime form being the most energetically stable. nih.gov The relative stability and reactivity of these tautomers can influence which part of the molecule acts as the primary catalytic site in a given reaction environment.

Mechanistic Studies of this compound-Mediated Catalysis

The mechanisms by which this compound and its derivatives catalyze reactions are diverse and depend on the specific transformation. They can act through pathways analogous to those seen in organocatalysis, such as nucleophilic or general acid-base catalysis. mdpi.com

A plausible mechanism for metal-mediated reactions involves the initial coordination of the amidoxime to a metal center. In the synthesis of (nitrosoguanidinate)Ni(II) complexes, the reaction between a nickel salt, a cyanamide (B42294), and this compound proceeds through the coupling of the cyanamide and oxime moieties. rsc.org This process can involve the in-situ generation of reactive intermediates like nitric oxide (NO). rsc.org

In biological systems, the mechanism of action for amidoxime-containing compounds can involve enzymatic oxidation. For example, enzymes like cytochrome P450 can oxidize the C=N-OH group of amidoximes. nih.gov This oxidative cleavage of the C=N bond results in the formation of corresponding amides or nitriles and the simultaneous release of nitric oxide (NO). nih.gov This transformation highlights a key mechanistic pathway where amidoximes act as NO donors.

The general mechanism for acid or Lewis acid-catalyzed reactions often begins with the activation of a carbonyl group, making it more susceptible to nucleophilic attack. beilstein-journals.org this compound can participate in similar pathways. The hydroxyl group can act as a proton donor (Brønsted acid), while the nitrogen atoms can function as Lewis bases, interacting with and activating substrates.

Factors Influencing Catalytic Efficiency and Selectivity

The efficiency and selectivity of catalysis involving this compound are governed by several interconnected factors, similar to those that affect standard chemical and enzymatic reactions. solubilityofthings.comlongdom.org

Key Influencing Factors:

Temperature: Like most chemical reactions, the rate of this compound-mediated catalysis is temperature-dependent. Increased temperature generally increases the reaction rate up to an optimal point, beyond which the catalyst or reactants may decompose. ahmadcoaching.com

pH: The pH of the reaction medium is critical as it affects the protonation state of the amidoxime group. longdom.org The catalytic activity can be tuned by controlling the pH, which alters the balance between the acidic and basic forms of the molecule.

Substrate and Catalyst Concentration: The reaction rate is typically dependent on the concentration of both the substrate and the catalyst. longdom.orgahmadcoaching.com At a fixed catalyst concentration, the rate increases with substrate concentration until the catalyst's active sites become saturated. ahmadcoaching.com

Solvent Polarity: The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and stabilizing transition states. solubilityofthings.com

Structural Modifications: The nature of substituents on the this compound derivative plays a crucial role. Electron-withdrawing or donating groups can alter the electronic properties of the amidoxime moiety, affecting its nucleophilicity, acidity, and ability to coordinate with metals. nih.gov This is a key strategy for tuning catalytic efficiency and selectivity.

Metal Center (in metal-mediated catalysis): In reactions involving metal complexes, the choice of the metal ion and its ligands dramatically influences the catalytic outcome. Different metals exhibit different coordination preferences and redox potentials, leading to variations in efficiency and the types of transformations catalyzed.

The following table summarizes the general influence of these factors on catalysis.

| Factor | Influence on Catalytic Efficiency and Selectivity |

| Temperature | Affects reaction rate; an optimal temperature exists for maximum efficiency. ahmadcoaching.com |

| pH | Alters the protonation state of the catalyst, impacting its activity and the reaction mechanism. longdom.org |

| Concentration | Reaction rate is dependent on substrate and catalyst concentrations. Saturation kinetics may be observed. ahmadcoaching.com |

| Solvent | Influences reactant solubility and can stabilize intermediates and transition states, affecting both rate and selectivity. solubilityofthings.com |

| Substituents | Electronic and steric properties of substituents on the catalyst can be modified to fine-tune activity and selectivity. nih.gov |

Applications of this compound in Organic Transformations

The unique reactivity of this compound and its derivatives makes them useful in a variety of organic transformations. Their ability to act as ligands, organocatalysts, and precursors to reactive species opens up diverse synthetic possibilities.

Synthesis of Organometallic Complexes: this compound is a key reagent in the synthesis of novel metal complexes. A notable example is its reaction with nickel(II) chloride and dialkylcyanamides to produce (nitrosoguanidinate)nickel(II) complexes, which are of interest for their structural and electronic properties. rsc.org

Nitric Oxide (NO) Donation: Amidoximes are recognized as effective nitric oxide (NO) donors, particularly under oxidative conditions mediated by enzymes like cytochrome P450. nih.gov This property is significant in medicinal chemistry for the development of compounds with cardiovascular or other therapeutic effects.

Precursors to Reactive Intermediates: The oxime functionality can be a source of reactive species. For example, oxime radicals, which can be generated from precursors like this compound, are used in selective intermolecular and intramolecular reactions, such as oxidative cyclizations to form heterocyclic structures like isoxazolines. beilstein-journals.org

Intermediates in Synthesis: Due to their versatile functional groups, this compound derivatives are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai They can be transformed into a range of other functionalities, such as amides and nitriles. nih.gov

The table below highlights some specific applications.

| Application | Transformation | Reactants | Product Type |

| Organometallic Synthesis | Metal-mediated coupling | This compound, NiCl2, NCNR2 | (Nitrosoguanidinate)nickel(II) complex rsc.org |

| Medicinal Chemistry | Enzymatic Oxidation | Amidoxime derivative, O2, NADPH (with CYP450) | Nitric Oxide (NO) + Amide/Nitrile nih.gov |

| Radical Chemistry | Oxidative Cyclization | Oxime derivative with a C=C bond | Isoxazoline derivative beilstein-journals.org |

| Synthetic Intermediates | Hydrolysis/Rearrangement | This compound derivative | Amides, Nitriles nih.govontosight.ai |

Theoretical and Computational Studies of Acetamidoxime

Quantum Chemical Calculations of Acetamidoxime

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. wikipedia.org These calculations solve the Schrödinger equation with approximations to provide insights into electronic structure, bonding, and molecular geometry. wikipedia.orgfortunejournals.com

Electronic Structure and Bonding Analysis

Theoretical studies are crucial for elucidating the electronic structure and the nature of chemical bonds within the this compound molecule. rsc.orgnih.gov Quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of the covalent bonds. fortunejournals.comrsc.org Natural Bond Orbital (NBO) analysis is a common technique used to understand charge transfer, electron delocalization, and conjugation within the molecule. scielo.org.za These analyses have been applied to related systems to understand stability and reactivity. nih.gov

Conformational Analysis and Tautomerism

This compound can exist in different spatial arrangements (conformers) and as different structural isomers (tautomers). nih.govsapub.org Computational studies have been instrumental in determining the relative stabilities of these various forms. nih.govmdpi.com

Four primary tautomers of amidoximes have been studied: the amidoxime (B1450833) form, the iminohydroxylamine form, the aminonitrone (or zwitterionic) form, and the nitroso-amine form. nih.govmdpi.com Theoretical calculations have consistently shown that the Z-amidoxime isomer is the most stable and predominant form in both protic and aprotic solvents. nih.govmdpi.com

Density functional theory (DFT) calculations at the M06-2X/6-311+G(d,p) level of theory have been used to study the tautomerism of this compound in various solvents. researchgate.net These studies confirm that in both protic (like water and methanol) and aprotic solvents (like acetone, DMSO, and chloroform), this compound primarily exists in three tautomeric forms: (Z)-amidoxime, (E)-amidoxime, and (Z)-aminonitrone. researchgate.net The (Z)-form is the most dominant. researchgate.net

The relative energies of the less stable tautomers compared to the most stable Z-amidoxime have been calculated. For this compound, the Z-aminonitrone and E-amidoxime tautomers are higher in energy by approximately 3.0 kcal/mol and 3.5 kcal/mol, respectively. nih.gov Other tautomers, such as the E-aminonitrone and iminohydroxylamine isomers, are significantly less favorable energetically. nih.govmdpi.com

Table 1: Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Z-amidoxime | 0 (most stable) |

| Z-aminonitrone | 3.0 |

| E-amidoxime | 3.5 |

| E-aminonitrone | > 8.5 |

| Iminohydroxylamine isomers | > 8.5 |

| Nitroso-amine | ~30 |

This table is based on theoretical calculations and illustrates the relative stability of different tautomeric forms of this compound. The Z-amidoxime form is the most energetically favorable.

Acidity and Basicity Predictions (pKa values)

Computational methods are widely used to predict the acidity and basicity (pKa values) of chemical compounds. routledge.commdpi.com These predictions are vital for understanding how a molecule will behave in different pH environments, which is crucial for applications like drug design and material science. routledge.comornl.gov

For this compound, a combination of experimental techniques and computational protocols has been used to resolve conflicting literature values for its pKa. ornl.govresearchgate.net Calculations employing high-level theories like MP2 or M06-2X, combined with a solvent model like the SMD model, have shown strong performance in accurately predicting the pKa values of amidoximes. ornl.govresearchgate.net These computational approaches have achieved a mean absolute error of around 0.33-0.35 pKa units, providing reliable predictions. ornl.gov Such accurate predictions are valuable for screening new amidoxime-based ligands for various applications. ornl.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into the mechanisms of reactions involving this compound. smu.edumdpi.com This involves identifying the reactants, products, and the high-energy transition state that connects them on the potential energy surface. mit.edufossee.in

Understanding the structure of the transition state is critical for comprehending reaction mechanisms and rates. ims.ac.jpsciencedaily.com While experimentally observing these fleeting states is nearly impossible, computational methods can calculate their structures. ims.ac.jpmit.edu Modern machine learning approaches are even accelerating this process, making it possible to predict transition state structures in seconds. mit.edu

The synthesis of 1,2,4-oxadiazoles, for example, often proceeds through the cyclization of O-acylamidoximes, which are derived from primary amidoximes like this compound. researchgate.net Reaction pathway modeling can elucidate the step-by-step mechanism of such transformations. researchgate.netresearchgate.net Computational analysis can be partitioned into phases: a preparation phase where reactants approach, a transition state phase where bond breaking and formation occur, and a product adjustment phase. smu.edu

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules and their interactions with their environment over time. nih.govdovepress.com These simulations are invaluable for studying intermolecular forces, such as hydrogen bonding, which are critical to the structure and function of chemical systems. dovepress.comanalis.com.myutm.my

In the context of this compound, MD simulations can be used to understand its interactions with solvents, ions, or other molecules. nih.gov For instance, simulations can reveal how this compound interacts with metal ions, which is relevant to its use in applications like uranium extraction from seawater. ornl.gov By modeling the system at an atomic level, MD can predict how drug-polymer or molecule-surface interactions occur, providing insights that are often difficult to obtain through experiments alone. dovepress.com The radial distribution function (RDF) is a key metric derived from MD simulations that helps quantify the strength and distance of these intermolecular interactions. analis.com.myutm.my

Computational Predictions of Spectroscopic Properties

Quantum chemical methods are frequently used to predict various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. nih.govarkat-usa.orgarxiv.orgresearchgate.net These theoretical predictions serve as a powerful tool for interpreting and verifying experimental data. wikipedia.org

For example, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). scielo.org.zanih.gov Time-dependent density functional theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scielo.org.zanih.gov The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to assign specific vibrational modes. scielo.org.za Generally, good agreement between computed and experimental spectra confirms the molecular structure and provides a deeper understanding of its electronic and vibrational properties. nih.govarkat-usa.org

In Silico Screening and Design of Novel this compound Derivatives

The field of drug discovery has been revolutionized by the integration of computational methods, collectively known as in silico techniques. These approaches utilize computer simulations to model, screen, and design chemical compounds with desired biological activities, significantly accelerating the process of identifying new therapeutic agents while reducing costs. researchgate.net For this compound and its derivatives, in silico screening and computational design are pivotal for exploring their vast chemical space and predicting their potential as therapeutic agents. This process involves a range of computational tools, from identifying new lead molecules to refining their structures for enhanced efficacy and better pharmacokinetic profiles. researchgate.net

The general workflow for the in silico design of novel derivatives often begins with a known target or a set of compounds with known activity. nih.gov Computational strategies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are then employed to build predictive models and understand molecular interactions. researchgate.netmdpi.com These models guide the design of new virtual compounds, which are then screened computationally to prioritize the most promising candidates for synthesis and subsequent in vitro and in vivo testing. nih.govchemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The fundamental principle is that variations in the biological activity of a group of molecules are dependent on the changes in their molecular features, which can be quantified by physicochemical, electronic, and steric parameters known as molecular descriptors. researchgate.net A validated QSAR model can then be used to predict the activity of newly designed compounds, even before they are synthesized. mdpi.com

In the context of designing this compound derivatives, QSAR studies are instrumental. For instance, research on related acetamide (B32628) derivatives has successfully generated robust QSAR models. A study on phenoxy acetamide derivatives as Monoamine Oxidase (MAO) inhibitors developed a model with a high regression coefficient (r²) of 0.9033, indicating a strong correlation between the selected descriptors and the inhibitory activity. researchgate.net The model revealed that higher molecular weight and the presence of electrophilic groups could enhance MAO inhibition. researchgate.net

Similarly, a QSAR study on acetamidosulfonamide derivatives as antioxidants yielded models with high predictive ability for radical scavenging and superoxide (B77818) dismutase (SOD) activities. nih.gov These models provided insights into the structural requirements for antioxidant activity, suggesting that specific substitutions, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, were beneficial. nih.gov The developed QSAR models were then used to rationally design eighty new sulfonamides with potentially enhanced antioxidant properties. nih.gov

Table 1: Key Parameters from QSAR Models for Acetamide-Related Derivatives

| Model/Activity | Correlated Descriptors | Correlation Type | Statistical Significance (r² or Q²) | Research Finding |

|---|---|---|---|---|

| MAO-A Inhibition researchgate.net | Molecular Weight (MW) | Positive | r² = 0.9033 | Bulky groups or higher molecular weight compounds are important for better MAO inhibition. researchgate.net |

| MAO-A Inhibition researchgate.net | HOMO Energy | Negative | r² = 0.9033 | An electrophilic group may increase the activity. researchgate.net |

| Radical Scavenging nih.gov | Multiple Descriptors | - | Q² = 0.9708 | An ethylene group connected to a pyridine ring provided significant antioxidant activities. nih.gov |

Molecular Docking and Virtual Screening

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as an this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method simulates the binding process, calculating a scoring function to estimate the binding affinity. ajrconline.org The results provide crucial insights into the ligand-receptor interactions at a molecular level, identifying key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. chemmethod.comfortunejournals.com

Virtual screening uses docking to rapidly screen large libraries of chemical compounds against a biological target. researchgate.net This allows researchers to identify "hits"—molecules that are predicted to bind well to the target and are therefore promising candidates for further development. nih.gov

For example, in the design of novel inhibitors, docking studies can reveal that specific derivatives form stable complexes with the target enzyme. Docking of newly designed triazole derivatives against the xanthine (B1682287) oxidase enzyme showed binding scores indicating substantial affinity, with specific hydrogen bonds and hydrophobic interactions contributing to the stability of the complex. researchgate.net In another study, docking simulations were used to design novel oxime ether isosteviol (B191626) derivatives as anticoagulant agents, identifying six compounds as potential lead molecules for further optimization. mdpi.com The docking analysis helped to understand the binding mechanism and the key structural features that enhance the ligand-receptor binding affinity. mdpi.com

Table 2: Example of Molecular Docking Results for Designed Inhibitor Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Compound C2 ajrconline.org | EGFR (7A2A) | -7.7 | Not Specified | High binding affinity towards the EGFR protein. ajrconline.org |

| Compound C4 ajrconline.org | EGFR (7A2A) | -7.2 | Not Specified | High binding affinity towards the EGFR protein. ajrconline.org |

| Compound M17 chemmethod.com | DPP-IV (6B1E) | Not Specified | Glu206, Arg358 | 5 conventional hydrogen bonds. chemmethod.com |

| Compound M18 chemmethod.com | DPP-IV (6B1E) | Not Specified | Glu206, Arg358 | High inhibitory activity confirmed in vitro. chemmethod.com |

| Designed Analog H-368 fortunejournals.com | SARS-CoV-2 (6W63) | -6.0 | Not Specified | Higher binding affinity than reference drug Hydroxychloroquine. fortunejournals.com |

Design and Prediction of Novel Derivatives

The ultimate goal of these computational studies is the rational design of novel molecules with improved properties. By combining QSAR and molecular docking, researchers can create a comprehensive understanding of the structure-activity landscape. QSAR provides the statistical relationships, while docking provides the 3D structural basis for these relationships.

The design process typically follows these steps:

Lead Identification: A starting compound (a "lead") with known activity is identified. This could be an existing this compound derivative.

Virtual Library Generation: A library of virtual derivatives is created by making systematic modifications to the lead structure.

Computational Screening: The virtual library is screened using the validated QSAR models to predict the activity of the new derivatives and using molecular docking to predict their binding affinity to the target. chemmethod.com

Prioritization: Based on the predicted activity, binding scores, and other computed properties (like ADMET - absorption, distribution, metabolism, excretion, and toxicity), the most promising derivatives are selected. researchgate.net

Synthesis and Testing: The prioritized compounds are then synthesized and subjected to experimental validation to confirm their biological activity. chemmethod.comnih.gov

This iterative cycle of design, prediction, and testing allows for the rapid optimization of lead compounds. For instance, after developing QSAR models for acetamidosulfonamide derivatives, researchers designed eighty new compounds, with the top five predicted to be potent antioxidants, marking them for future development. nih.gov Similarly, a comprehensive molecular modeling study on triazole derivatives led to the design of six new molecules with predicted anti-gout activity and favorable pharmacokinetic properties. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenoxy acetamide |

| Acetamidosulfonamide |

| Pyridine |

| Triazole |

| Xanthine oxidase |

| Oxime ether isosteviol |

| Hydroxychloroquine |

| Paracetamol |

| Imipramine |

| Fluoxetine |

| Phenytoin |

Analytical Methodologies for Acetamidoxime Research

Chromatographic Techniques for Acetamidoxime Analysis

Chromatography is a fundamental technique for separating components within a mixture. ebsco.com For this compound, both high-performance liquid chromatography and gas chromatography are valuable tools, each with specific applications and methodologies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify compounds in a liquid sample. ebsco.comopenaccessjournals.com The process involves a liquid sample being pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). ebsco.com As the sample travels through the column, its components interact differently with the stationary phase, leading to their separation. ebsco.comopenaccessjournals.com

In the context of this compound and related compounds, HPLC is used for purity determination and quantitative analysis. The choice of stationary phase, mobile phase, and detector is critical for achieving effective separation. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. Detection is often accomplished using a UV-visible detector, as the oxime functional group exhibits UV absorbance. ebsco.com In some cases, indirect photometric and fluorometric detection methods have also been utilized for analyzing related copper(II) complexes. zhangqiaokeyan.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Description | Example Application |

|---|---|---|

| Column | Typically a reverse-phase octadecylsilane (B103800) (C18) column. nih.gov | Analysis of acetazolamide (B1664987), a structurally related sulfonamide. nih.gov |

| Mobile Phase | A mixture of polar solvents, such as water and organic solvents (e.g., methanol (B129727), acetonitrile). openaccessjournals.com | Separation of various organic compounds. openaccessjournals.com |

| Detector | UV-visible detector, often set at a specific wavelength (e.g., 254 nm or 330 nm). nih.govresearchgate.net | Detection of compounds with chromophores, like acetazolamide and flavonoids. nih.govresearchgate.net |

| Flow Rate | Typically in the range of 0.5-2.0 mL/min. | Standard for analytical HPLC separations. |

| Internal Standard | A compound with similar chemical structure and retention time used for accurate quantification. nih.gov | Used in the assay for acetazolamide to improve precision. nih.gov |

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances. libretexts.org A sample is vaporized and injected into the head of a chromatographic column, and the separation is achieved as the compound is transported through the column by an inert carrier gas (the mobile phase). shimadzu.com The choice of column and temperature programming is crucial for effective separation. nih.gov

For compounds like this compound, which may have limited volatility or thermal stability, derivatization is often necessary to improve their chromatographic properties. nih.gov A common derivatization technique is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing volatility and stability. nih.gov GC is frequently coupled with a mass spectrometer (GC-MS), which serves as a powerful detector for identifying the separated components based on their mass-to-charge ratio and fragmentation patterns. libretexts.orgresearchgate.netnih.gov

Table 2: Typical GC Parameters for Analysis of Related Amides and Oximes

| Parameter | Description | Example Application |

|---|---|---|

| Column | Capillary columns coated with a specific stationary phase (e.g., SP-2401-DB). nih.gov | Separation of acetophenone (B1666503) oxime and its metabolites. nih.gov |

| Carrier Gas | An inert gas, commonly Helium (He) or Nitrogen (N₂). shimadzu.com | Transports the analyte through the column. shimadzu.com |

| Injection Mode | On-column injection is sometimes used to minimize thermal degradation of the analyte. nih.gov | Analysis of acrylamide (B121943) and acetamide (B32628) in complex matrices. nih.gov |

| Derivatization | Silylation with reagents like N,O-bis(trimethylsilyl)-acetamide (BSA) to enhance stability. nih.gov | Used for acetophenone oxime and its metabolites prior to analysis. nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). libretexts.orgnih.gov | FID provides quantitative data, while MS provides structural information. libretexts.orgnih.gov |

| Temperature Program | The column temperature is gradually increased to facilitate the separation of compounds with different boiling points. nih.gov | Allows for the elution and separation of multiple components in a single run. nih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for this compound Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a substance's structure and properties. byjus.com For this compound, NMR, IR, and MS are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. byjus.comwikipedia.org ¹H NMR and ¹³C NMR are the most common types used in organic chemistry. wikipedia.org The chemical shift (δ), peak multiplicity (splitting), and integration values in an NMR spectrum provide a wealth of structural information. libretexts.org

For this compound, ¹H NMR spectroscopy would show distinct signals for the methyl (CH₃), amino (NH₂), and hydroxyl (OH) protons. The exact chemical shifts can vary depending on the solvent and concentration. ¹³C NMR provides information about the carbon skeleton, showing separate signals for the methyl carbon and the C=N carbon.

Table 3: Representative NMR Data for this compound and Related Structures

| Nucleus | Type of Signal | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | Methyl Protons | ~1.8 | Singlet | CH₃ |

| ¹H | Amino Protons | ~5.4 | Broad Singlet | NH₂ |

| ¹H | Hydroxyl Proton | ~8.7 | Broad Singlet | OH |

| ¹³C | Methyl Carbon | ~13 | - | CH₃ |

| ¹³C | C=N Carbon | ~152 | - | C=NOH |

Note: The chemical shifts are approximate and can vary based on experimental conditions. Data is inferred from the analysis of this compound and its derivatives.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nist.gov Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups in a molecule. oregonstate.edu

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. These include stretching vibrations for the O-H and N-H bonds, the C=N double bond, and the C-N single bond. The broadness of the O-H and N-H peaks is often indicative of hydrogen bonding. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3500 | N-H Stretch | Amino (NH₂) |

| 3200 - 3400 | O-H Stretch | Hydroxyl (OH) |

| ~1660 | C=N Stretch | Oxime |

| 1350 - 1450 | C-H Bend | Methyl (CH₃) |

Note: Frequencies are approximate. Data is based on characteristic absorption regions for functional groups present in this compound and related compounds like acetamide. nist.govresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org A molecule is ionized, which may cause it to break apart into charged fragments. pressbooks.pub The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular "fingerprint" and can be used to determine the molecular weight and deduce the structure of the compound. wikipedia.orgpressbooks.pub

In the mass spectrum of this compound, the peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which reveals the compound's molecular weight. Other peaks in the spectrum represent fragments that are formed through predictable cleavage patterns, providing further structural clues. Combining GC with MS (GC-MS) is a particularly powerful approach, allowing for the separation of a mixture followed by the mass analysis of each component. wikipedia.org

Table 5: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Significance |

|---|---|---|

| 74 | [C₂H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 59 | [CH₃C(NH₂)]⁺ | Loss of •OH radical |

| 58 | [C₂H₄N₂]⁺ | Loss of H₂O |

| 43 | [CH₃CO]⁺ or [CH₃CNH]⁺ | Acylium ion or related fragment |

| 42 | [C₂H₄N]⁺ | Fragment from cleavage |

Note: Fragmentation patterns are predicted based on the structure of this compound and general principles of mass spectrometry.

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful analytical technique for characterizing the solid-state structure of crystalline materials. americanpharmaceuticalreview.comiastate.edu It provides detailed information about the arrangement of atoms within a crystal lattice, which is crucial for understanding the physical and chemical properties of a compound. iastate.edu In the case of this compound, single-crystal XRD has been instrumental in elucidating its molecular and crystal structure. researchgate.net

Research has shown that this compound crystallizes in the triclinic space group Pī. researchgate.net The analysis of the diffraction data has allowed for the precise determination of its unit cell parameters. researchgate.net The molecules in the crystal are linked in pairs through hydrogen bonds, specifically between the hydroxyl group of one molecule and the oxime nitrogen of an adjacent molecule. researchgate.net This hydrogen bonding network is a key feature of the crystal structure. researchgate.netnih.gov

The solid-state analysis of this compound and its derivatives is critical for understanding phenomena such as polymorphism, where a compound can exist in multiple crystalline forms. ugm.ac.id Different polymorphic forms can exhibit distinct physical properties, and XRD is a primary tool for their identification and characterization. ugm.ac.id Powder X-ray Diffraction (PXRD) is particularly useful for the routine identification of solid materials and for determining phase purity and crystallinity. americanpharmaceuticalreview.comiastate.edu While single-crystal XRD provides a complete structural solution, PXRD offers a more rapid method for confirming the identity of a crystalline solid. iastate.edu

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.069(5) |

| b (Å) | 7.582(5) |

| c (Å) | 7.364(5) |

| α (°) | 84.97(5) |

| β (°) | 79.66(5) |

| γ (°) | 114.16(5) |

| Z | 2 |

| Source: researchgate.net |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a derivative that is more suitable for a particular analytical method. researchgate.netresearchgate.net This technique is often employed to improve the volatility, stability, and detectability of a compound for analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netjfda-online.comnih.gov For polar compounds like this compound, derivatization is often necessary to overcome challenges in their analysis. sigmaaldrich.com

In GC analysis, the primary goal of derivatization is to increase the volatility of the analyte. researchgate.netgcms.cz This is typically achieved by replacing active hydrogens in polar functional groups (e.g., -OH, -NH2) with less polar moieties. sigmaaldrich.com Common derivatization reactions for GC include silylation, acylation, and alkylation. jfda-online.comgcms.cz Silylation, for instance, involves reacting the analyte with a silylating reagent to form a more volatile silyl (B83357) derivative. sigmaaldrich.com While specific derivatization strategies for this compound for GC analysis are not extensively detailed in the provided context, the general principles of derivatizing compounds with similar functional groups, such as amino acids, can be applied. sigmaaldrich.com